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Compound of Interest

Compound Name: 1-lodopropane-d7

Cat. No.: B108268

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial
availability, key specifications, and applications of 1-lodopropane-d7. This deuterated alkyl
halide is a valuable tool in various research fields, particularly in analytical chemistry and drug
development, where it serves as a high-purity internal standard and a tracer for metabolic
studies.

Commercial Suppliers and Product Specifications

1-lodopropane-d7 is available from several reputable chemical suppliers catering to the
research and pharmaceutical industries. The products are typically offered with high isotopic
and chemical purity, and some formulations include a copper stabilizer to enhance stability.
Below is a comparative summary of the product specifications from leading suppliers.
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Isotopic
) Product CAS Molecular Purity Chemical o
Supplier . Stabilizer
Number Number Formula (atom % Purity (%)
D)
Sigma-
Aldrich 59012-23- CDsCD2C
o 614734 >98 =99 (CP) Copper
(MilliporeSi 6 D2l
gma)
MedChem HY- 59012-23- CaDil Not Not Not
307
Express W250096S 6 specified specified specified
Santa Cruz
_ 59012-23- Not Not
Biotechnol sc-268131 CsDrl >98 N N
6 specified specified
ogy
Pharmatffili PAPST 59012-23- Not Not
CsDrl » » Copper
ates 008835 6 specified specified
BOC 107-08-4- 59012-23- Not Not
_ CsDsl N =99 (CP) N
Sciences d7 6 specified specified

Note: "CP" denotes chemically pure. Isotopic and chemical purity levels should be confirmed by
consulting the supplier's Certificate of Analysis for a specific lot.

Physicochemical Properties

Property Value

Molecular Weight 177.04 g/mol

Appearance Colorless to light yellow liquid
Boiling Point 101-102 °C

Melting Point -101 °C

Density 1.820 g/mL at 25 °C

Core Applications in Research
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The primary applications of 1-lodopropane-d7 in a research setting are centered on its
isotopic stability and chemical properties.

Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards for analytical techniques such as Gas
Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass
Spectrometry (LC-MS).[1] The key advantages of using a deuterated internal standard like 1-
lodopropane-d7 include:

» Similar Chemical and Physical Properties: It behaves almost identically to its non-deuterated
analog (1-lodopropane) during sample preparation (e.g., extraction, derivatization) and
chromatographic separation. This ensures that any sample loss or variation affects both the
analyte and the internal standard equally.

o Distinct Mass Spectrometric Signal: The mass difference of 7 atomic mass units (M+7)
allows for clear differentiation from the non-deuterated analyte in the mass spectrometer,
preventing signal overlap while ensuring co-elution.

e Improved Accuracy and Precision: By correcting for variations in sample injection volume,
instrument response, and matrix effects, the use of a deuterated internal standard
significantly enhances the accuracy and precision of quantitative analyses.

Tracers in Pharmacokinetic and Metabolic Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial.
Deuterium labeling is a powerful technique to study drug metabolism, absorption, distribution,
and excretion (ADME). While 1-lodopropane-d7 is not a drug itself, it serves as a valuable
building block for synthesizing deuterated drug candidates or their metabolites. The key
principle behind this application is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D)
bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic
reactions that involve the cleavage of this bond. This can result in:

» Altered Metabolic Profiles: Slower metabolism at the deuterated site can lead to a longer
drug half-life and potentially reduced formation of toxic metabolites.
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e Mechanistic Studies: By strategically placing deuterium atoms, researchers can elucidate
metabolic pathways and identify sites of metabolic vulnerability in a molecule.

Experimental Protocol: 1-lodopropane-d7 as an
Internal Standard for GC-MS Analysis of Alkyl
Halides

The following is a representative protocol for the use of 1-lodopropane-d7 as an internal
standard for the quantitative analysis of short-chain alkyl halides in a pharmaceutical ingredient
by Headspace-GC-MS. This protocol is based on established methodologies for the analysis of
volatile organic impurities.[2]

Materials and Reagents

» 1l-lodopropane-d7 (as internal standard)

1-lodopropane (as analyte)

Methanol (HPLC grade)

Deionized water

Pharmaceutical ingredient (sample matrix)

20 mL headspace vials with magnetic screw caps

Preparation of Standard and Sample Solutions

¢ Internal Standard Stock Solution (IS Stock): Prepare a stock solution of 1-lodopropane-d7
in methanol at a concentration of 20 pug/mL.

o Analyte Stock Solution: Prepare a stock solution of 1-lodopropane in methanol at a
concentration of 100 pg/mL.

o Calibration Standards: Prepare a series of calibration standards by spiking deionized water
with the analyte stock solution to achieve final concentrations ranging from 0.2 to 100 ng/mL.
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Add a fixed amount of the IS Stock solution (e.g., 10 pL of a 20 pg/mL solution) to each 10
mL calibration standard.

o Sample Preparation: Accurately weigh 20 mg of the pharmaceutical ingredient into a 20 mL
headspace vial. Add 10 mL of deionized water and 10 pL of the 20 pg/mL IS Stock solution.
Seal the vial immediately.

GC-MS Instrumentation and Conditions

e Gas Chromatograph: Agilent 7890B GC System or equivalent

e Mass Spectrometer: Agilent 5977A MSD or equivalent

o Autosampler: Headspace autosampler (e.g., Agilent 7697A)

e Column: Rtx-1 (60 m x 0.25 mm 1.D., 1.0 um film thickness) or equivalent

« Headspace Parameters:

o

Oven Temperature: 80 °C

[¢]

Loop Temperature: 90 °C

o

Transfer Line Temperature: 100 °C

Incubation Time: 30 min

[e]

e GC Parameters:

o Inlet Temperature: 200 °C

o Carrier Gas: Helium at a constant flow of 1.2 mL/min

o Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

¢ MS Parameters:

o lon Source Temperature: 230 °C
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o Quadrupole Temperature: 150 °C

o lonization Mode: Electron lonization (El) at 70 eV

o Acquisition Mode: Selected lon Monitoring (SIM)
» 1-lodopropane: m/z 43, 170

» 1l-lodopropane-d7: m/z 48, 177

Data Analysis

o Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak
area of the internal standard against the concentration of the analyte for the calibration
standards.

o Determine the concentration of 1-lodopropane in the pharmaceutical ingredient sample using
the calibration curve and the measured peak area ratio from the sample analysis.

Visualizations
Experimental Workflow for GC-MS Analysis with Internal
Standard
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Caption: Workflow for quantitative analysis using an internal standard.
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Caption: Principle of isotope dilution for accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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